4-Bromo-1-(4-fluorophenyl)butan-1-one
Overview
Description
“4-Bromo-1-(4-fluorophenyl)butan-1-one” is a chemical compound with the molecular formula C10H10BrFO and a molecular weight of 245.09 . It is used as a reagent in the synthesis of various other compounds .
Molecular Structure Analysis
The IUPAC name for this compound is 4-bromo-1-(4-fluorophenyl)-1-butanone . The InChI code is 1S/C10H10BrFO/c11-7-1-2-10(13)8-3-5-9(12)6-4-8/h3-6H,1-2,7H2 .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 313.3±22.0 °C and a predicted density of 1.430±0.06 g/cm3 . It is typically stored at 2-8°C .Scientific Research Applications
Synthesis of Droperidol
4-Bromo-1-(4-fluorophenyl)butan-1-one: is utilized as a reagent in the synthesis of Droperidol , which is a potent D1, D2 dopamine receptor antagonist . Droperidol has applications as a butyrophenone antipsychotic and anti-emetic, indicating its importance in the development of medications for psychiatric disorders and for the management of nausea and vomiting.
Antiviral Agent Development
The compound’s structure allows for the creation of derivatives that have shown potential as antiviral agents. For instance, indole derivatives, which can be synthesized from compounds like 4-Bromo-1-(4-fluorophenyl)butan-1-one , have been reported to exhibit antiviral activities . This application is crucial in the ongoing search for new treatments against viral infections.
Anticancer Research
Indole derivatives, which can be synthesized using 4-Bromo-1-(4-fluorophenyl)butan-1-one as a starting material, are known to possess anticancer properties . This makes it a valuable compound in the synthesis of new molecules that could potentially be used in cancer treatment.
Anti-inflammatory Applications
The compound’s derivatives are also explored for their anti-inflammatory properties. The indole nucleus, which can be derived from 4-Bromo-1-(4-fluorophenyl)butan-1-one , is a common feature in many synthetic drug molecules with anti-inflammatory activities .
Antimicrobial and Antitubercular Activities
Research into indole derivatives has shown that they can have significant antimicrobial and antitubercular effects. As such, 4-Bromo-1-(4-fluorophenyl)butan-1-one can be instrumental in the development of new antimicrobial agents, particularly in the fight against tuberculosis .
Antidiabetic and Antimalarial Research
The indole scaffold, which can be synthesized from 4-Bromo-1-(4-fluorophenyl)butan-1-one , is found in many compounds with antidiabetic and antimalarial activities. This highlights the compound’s role in the synthesis of drugs to treat diabetes and malaria .
Anticholinesterase Activity
Indole derivatives have been reported to exhibit anticholinesterase activity, which is important in the treatment of diseases like Alzheimer’s. The synthesis of such derivatives can involve the use of 4-Bromo-1-(4-fluorophenyl)butan-1-one as a precursor .
Material Science Applications
While not directly related to its biological activities, 4-Bromo-1-(4-fluorophenyl)butan-1-one may also find applications in material science, particularly in the synthesis of organic compounds that could be used in electronic devices or as part of inducing layers for weak epitaxy growth .
Mechanism of Action
Target of Action
It is used as a reagent in the synthesis of droperidol , which is a D1, D2 dopamine receptor antagonist . Therefore, it can be inferred that the compound may interact with dopamine receptors.
Mode of Action
Given its use in the synthesis of Droperidol , it may be involved in the antagonism of dopamine receptors, leading to changes in neurotransmission.
Biochemical Pathways
Considering its role in the synthesis of droperidol , it may influence the dopaminergic pathways in the brain.
Result of Action
Given its role in the synthesis of Droperidol , it may contribute to the effects of this drug, which include sedation, reduction in nausea and vomiting, and potential alterations in mood and perception.
Action Environment
It is recommended to store the compound at 2-8°c , suggesting that temperature could play a role in its stability.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4-bromo-1-(4-fluorophenyl)butan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO/c11-7-1-2-10(13)8-3-5-9(12)6-4-8/h3-6H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBJJFZLWAEERE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30484435 | |
Record name | 4-Bromo-1-(4-fluorophenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30484435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(4-fluorophenyl)butan-1-one | |
CAS RN |
40132-01-2 | |
Record name | 4-Bromo-1-(4-fluorophenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30484435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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